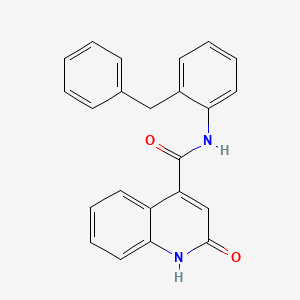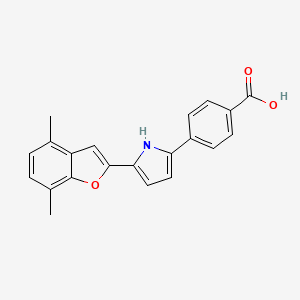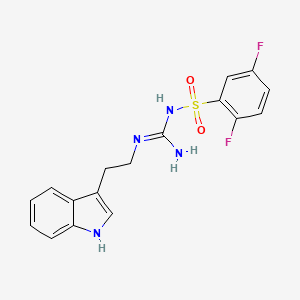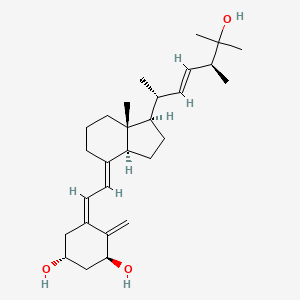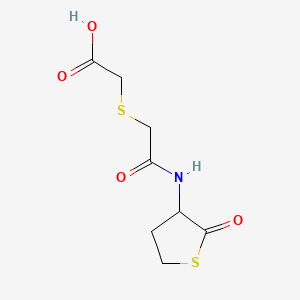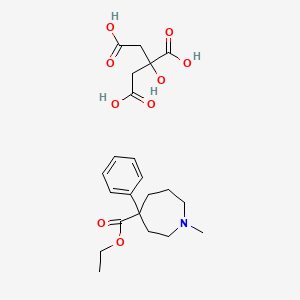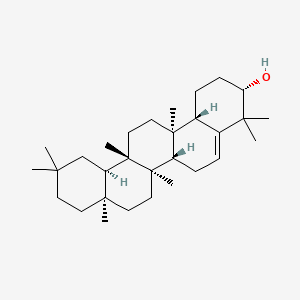
Glutinol
Overview
Description
Glutinol is a triterpenoid compound . It has a molecular formula of C30H50O, an average mass of 426.717 Da, and a monoisotopic mass of 426.386169 Da .
Synthesis Analysis
Glutinol synthase (EC 5.4.99.49) is an enzyme that catalyzes the formation of Glutinol . This enzyme is found in Kalanchoe daigremontiana and also produces traces of other triterpenoids .Molecular Structure Analysis
The molecular structure of Glutinol consists of 85 bonds, including 35 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol . The molecular docking results showed that as compared to other selected genes, CYP19A1 showed significant interaction with glutinol, with a binding energy of −10.1795 kJ/mol .Chemical Reactions Analysis
Network pharmacology was used to investigate Glutinol’s mechanism of action . The BindingDB Database was utilized to discover probable Glutinol target genes after ADMET analysis .Physical And Chemical Properties Analysis
Glutinol has a molecular weight of 426.730 and an elemental analysis of C, 84.44; H, 11.81; O, 3.75 . The ADMET analysis of Glutinol indicates that it possesses all drug likeness properties .Scientific Research Applications
Network Pharmacology and Molecular Docking
Glutinol, a triterpenoid compound, has been studied using network pharmacology to investigate its mechanism . The chemical formula of glutinol was searched in the PubChem database for this investigation . The BindingDB Database was utilized to discover probable glutinol target genes after ADMET analysis with the pkCSM software . This strategy not only accelerates drug discovery but also saves time, energy, and above all, money .
Biological Activity and Drug Utilization
Glutinol has good biological activity and drug utilization, according to findings . A total of 32 target genes were discovered . Bioinformatics and network analysis were used, allowing the discovery that these target genes are linked to carcinogenesis, diabetes, inflammatory response, and other biological processes .
Pharmacological Network
These findings showed that glutinol can operate on a wide range of proteins and pathways to establish a pharmacological network that can be useful in drug development and use .
β-Glucan from Ganoderma Species
Ganoderma has served as a valuable food supplement and medicinal ingredient with outstanding active compounds that are essential for human protection against chronic diseases . Modern pharmacology studies have proven that Ganoderma β- d -glucan exhibits versatile biological activities, such as immunomodulatory, antitumor, antioxidant, and antiviral properties, as well as gut microbiota regulation .
Physicochemical Properties and Structural Characteristics
Research advances in the physicochemical properties, structural characteristics, bioactivities, potential action mechanisms, safety assessment, and applications of β-d-glucan derived from Ganoderma species have been systematically summarized .
Inhibition of Human Ovarian Cancer Cells
Glutinol has been found to inhibit the proliferation of human ovarian cancer cells . The IC50 against human OVACAR3 cells was 6 µM, while the IC50 against normal SV40 cells was 60 µM .
Mechanism of Action
Target of Action
Glutinol, a triterpenoid compound, has been found to interact with a wide range of proteins . A total of 32 target genes were discovered in a study . These target genes are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response .
Mode of Action
It is known that glutinol interacts with its targets, leading to changes in various biological processes . Molecular docking studies have been performed to understand the interaction of Glutinol with its targets .
Biochemical Pathways
Glutinol operates on a wide range of proteins and pathways . The affected pathways are linked to various biological processes, including carcinogenesis, diabetes, and inflammatory response
Pharmacokinetics
It is known that glutinol has good biological activity and drug utilization .
Result of Action
The molecular and cellular effects of Glutinol’s action are diverse due to its interaction with a wide range of proteins and pathways . It has been found to have significant anti-inflammatory potential . Moreover, Glutinol displayed significant anti-cancer effect against human ovarian cancer cells by altering the PI3AKT signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Glutinol. Factors such as diet, lifestyle, and environmental pollution can impact the effectiveness of the compound . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSACQSILLSUII-ISSAZSKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@@H](C5(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202902 | |
| Record name | D:B-Friedoolean-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutinol | |
CAS RN |
545-24-4 | |
| Record name | Glutinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D:B-Friedoolean-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



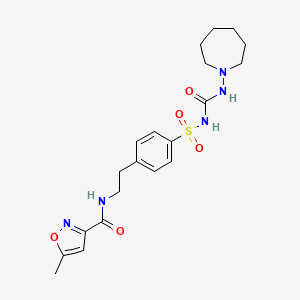
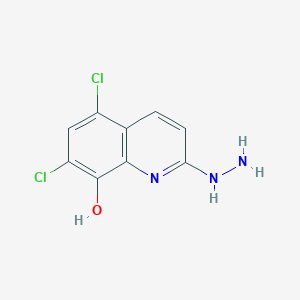
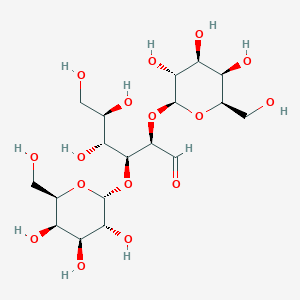
![5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B1671598.png)


